molecular formula C16H11Cl2N3O4S B13757781 Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- CAS No. 56961-50-3

Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-

Cat. No.: B13757781
CAS No.: 56961-50-3
M. Wt: 412.2 g/mol
InChI Key: YUFGHCYMOGJWDF-UHFFFAOYSA-N
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Description

3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a naphthylazo group, which is a derivative of naphthalene, and a sulfonamide group. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine, followed by coupling with 4-hydroxybenzenesulfonamide. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide
  • 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-5-hydroxybenzenesulfonamide
  • 4-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-3-hydroxybenzenesulfonamide

Uniqueness

3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the naphthyl ring, along with the sulfonamide group, provides a distinctive set of properties that differentiate it from other similar compounds .

Properties

CAS No.

56961-50-3

Molecular Formula

C16H11Cl2N3O4S

Molecular Weight

412.2 g/mol

IUPAC Name

3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C16H11Cl2N3O4S/c17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22/h1-7,22-23H,(H2,19,24,25)

InChI Key

YUFGHCYMOGJWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O

Origin of Product

United States

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